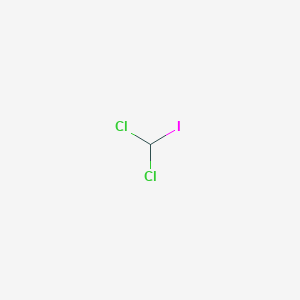

Dichloroiodomethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dichloroiodomethane is a trihalomethane with the chemical formula CHCl₂I. It is a heavy, nonflammable, transparent pale yellow liquid with a chloroform-like odor. This compound is soluble in organic solvents such as acetone, diethyl ether, ethanol, and benzene. It decomposes upon exposure to air and light . This compound was discovered by Georges-Simon Serullas in 1824, two years after his discovery of iodoform .

Synthetic Routes and Reaction Conditions:

Reaction of Chloroform with Sodium Iodide: One of the common methods to synthesize this compound involves the reaction of chloroform with sodium iodide.

Reaction with Iodoethane: Another method involves the reaction of chloroform with iodoethane.

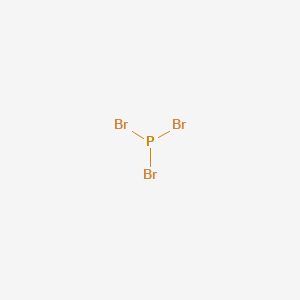

Older Methods: Older synthetic methods include the distillation of iodoform with phosphorus pentachloride or mercuric chloride.

Industrial Production Methods:

- Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using distillation or other separation techniques.

Types of Reactions:

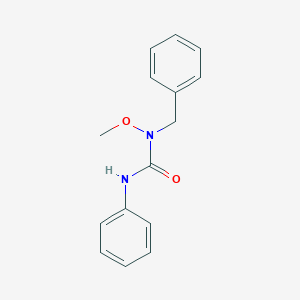

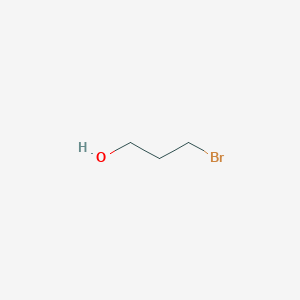

Substitution Reactions: this compound can undergo substitution reactions where the iodine or chlorine atoms are replaced by other functional groups. These reactions often require specific reagents and conditions to proceed.

Oxidation and Reduction Reactions: While this compound is not commonly involved in oxidation or reduction reactions, it can participate in such reactions under certain conditions.

Common Reagents and Conditions:

Sodium Iodide: Used in the synthesis of this compound from chloroform.

Phosphorus Pentachloride and Mercuric Chloride: Used in older synthetic methods.

Catalysts: Various catalysts can be used to facilitate the reactions involving this compound.

Major Products Formed:

- The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of halogenated compounds.

Chemistry:

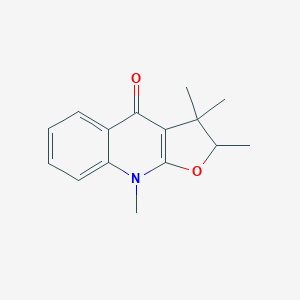

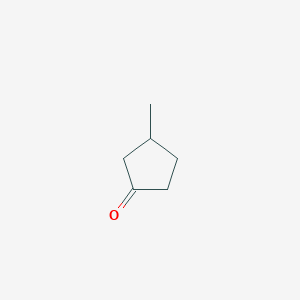

- This compound is used as a reagent in organic synthesis. It is particularly useful in the formation of cyclopropane derivatives from olefins .

Biology and Medicine:

Industry:

Mechanism of Action

Dichloroiodomethane (DCIM) is a trihalomethane with the chemical formula CHCl2I . It is a heavy, nonflammable, transparent pale yellow liquid with a chloroform-like odour .

Target of Action

It is known to exist naturally in the human body , suggesting it may interact with various biological molecules

Mode of Action

It is believed to participate as a reactant in various reactions and can also function as a solvent for diverse compounds . The specifics of its interaction with its targets and any resulting changes are areas of ongoing research.

Biochemical Pathways

Given its presence in the human body and its potential role as a reactant in various reactions , it is likely that it may influence multiple pathways

Pharmacokinetics

It is soluble in organic solvents like acetone, diethyl ether, ethanol, and benzene , which may influence its absorption and distribution. Its metabolism and excretion are areas of ongoing research.

Result of Action

Given its potential role as a reactant and solvent , it may influence a variety of molecular processes and cellular functions

Action Environment

This compound decomposes in contact with air and light . This suggests that environmental factors such as light exposure and oxygen levels may influence its action, efficacy, and stability. It has an estimated half-life of 275 years in water , indicating its potential persistence in aquatic environments.

Comparison with Similar Compounds

Chloroform (CHCl₃): Like dichloroiodomethane, chloroform is a trihalomethane and shares similar physical properties. chloroform contains three chlorine atoms instead of two chlorine atoms and one iodine atom.

Iodoform (CHI₃): Iodoform is another trihalomethane, but it contains three iodine atoms.

Uniqueness:

- This compound is unique due to its specific combination of halogen atoms (two chlorine atoms and one iodine atom). This unique structure imparts distinct chemical properties and reactivity compared to other trihalomethanes.

Properties

IUPAC Name |

dichloro(iodo)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2I/c2-1(3)4/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLZCOJXSLDGKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021570 |

Source

|

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-04-7 |

Source

|

| Record name | Dichloroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)